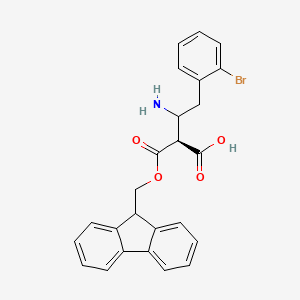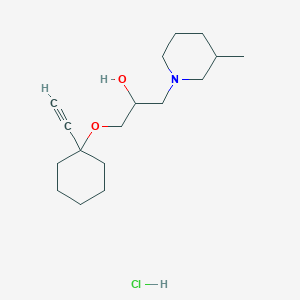![molecular formula C21H17ClN4O2 B2362167 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide CAS No. 946268-36-6](/img/structure/B2362167.png)
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds often involves complex synthetic approaches . The chemistry of nitrogen-containing heterocyclic compounds, which are the basis of many natural and synthetic biologically active substances, has received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole moiety, which is a nitrogenous heterocycle . The molecular weight of this compound is 392.84.Scientific Research Applications
Antimicrobial Activity
Studies have synthesized and evaluated the antimicrobial potential of compounds related to N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing potential for therapeutic intervention in microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antineoplastic Activity
Research has also focused on the antineoplastic activity of benzimidazole condensed ring systems, including derivatives related to this compound. These compounds have shown variable degrees of antineoplastic activity against several cell lines, suggesting their potential as anticancer agents. The National Cancer Institute (NCI) in vitro disease human cell screening panel assay has been employed to evaluate the antineoplastic activity of these compounds, with some showing promising results against specific cell lines (Abdel-Hafez, 2007).
Potential Antiproliferative Agents
Novel series of selenylated imidazo[1,2-a]pyridines, related to the chemical structure of interest, have been designed and synthesized, demonstrating promising activity against breast cancer cells. These compounds have shown high cytotoxicity and the ability to inhibit cell proliferation, induce DNA cleavage, and trigger apoptosis, highlighting their potential as antiproliferative agents for breast cancer chemotherapy (Almeida et al., 2018).
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-3-5-14(6-4-13)21(27)24-17-11-15(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHWZCTMYSCAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

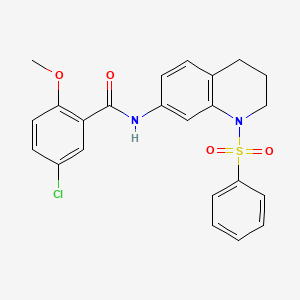
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)
![2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone](/img/structure/B2362090.png)
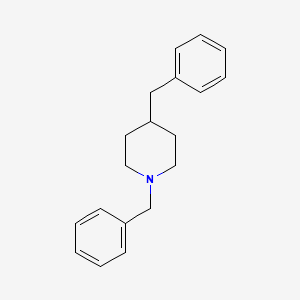
![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362096.png)
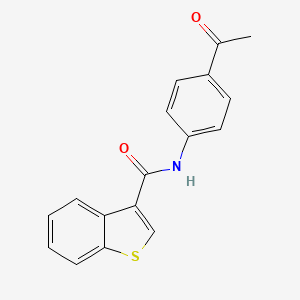
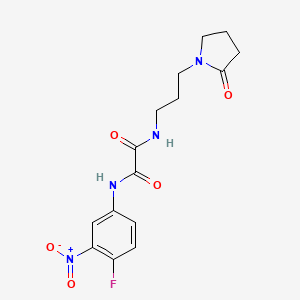
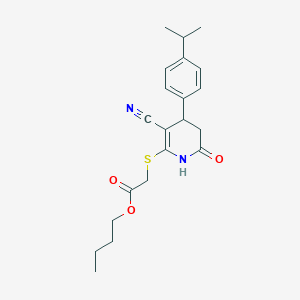
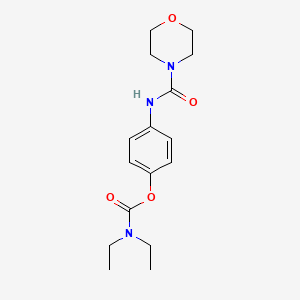
![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)
